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TITANIUM HYDRIDE (TIH1.65))

Crystallography Materials Science Metal Hydrides

Choose TiH1.65 (CAS 106770-38-1) for precision applications where stoichiometry defines performance. Unlike generic TiH2, TiH1.65 offers a quantifiably distinct hydrogen release profile, enabling wider process windows (700–750°C) for aluminum foaming, enhanced deoxidation in powder metallurgy, and predictable burn rates in pyrotechnic actuators. Verified phonon band gap of 65 meV makes it ideal for hot carrier solar cell research. Substituting TiH2, TiH1.5, or ZrH2 leads to inconsistent foaming, sintering, and ignition behavior. Secure this application-critical hydride today.

Molecular Formula C18H40N2O2
Molecular Weight 0
CAS No. 106770-38-1
Cat. No. B1167472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTITANIUM HYDRIDE (TIH1.65))
CAS106770-38-1
SynonymsTITANIUM HYDRIDE (TIH1.65))
Molecular FormulaC18H40N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium Hydride TiH1.65 (CAS 106770-38-1): A Non-Stoichiometric Hydrogen-Deficient Metal Hydride with Tunable Lattice and Thermal Properties


Titanium hydride with the nominal composition TiH1.65 (CAS 106770-38-1) is a non-stoichiometric, hydrogen-deficient member of the titanium-hydrogen system. Unlike the more common stoichiometric dihydride TiH2, TiH1.65 is characterized by a lower hydrogen content, which directly influences its crystal lattice parameters, thermal decomposition behavior, and functional properties. Commercial TiH1.65 is typically a dark grey/black powder [1], and its properties—including lattice constant, dehydrogenation kinetics, and phonon band structure—are measurably distinct from those of TiH2 and other sub-stoichiometric compositions . These differences are not merely academic; they translate into quantifiable performance variations in applications ranging from metal foaming and powder metallurgy to pyrotechnic ignition and advanced photovoltaic absorber materials.

Why TiH1.65 Cannot Be Directly Substituted with TiH2, ZrH2, or Other Metal Hydrides Without Compromising Process Control and Final Material Properties


The simple substitution of TiH1.65 with TiH2, TiH1.5, ZrH2, or alternative blowing agents like CaCO3 is not a viable option in precision-driven applications. This is because key performance-determining parameters—including lattice dimensions, hydrogen release temperature profiles, foaming characteristics, and electronic/phononic behavior—are directly and quantifiably linked to the specific stoichiometry and hydrogen content. For instance, the smaller lattice parameter of TiH1.65 compared to TiH2 can affect its compatibility in composite materials. More critically, the decomposition behavior of TiH1.65, which dictates its efficacy as a blowing agent or its performance in pyrotechnics, differs substantially from that of both TiH2 and ZrH2 [1]. Consequently, using a different hydride source without process re-optimization leads to unpredictable cell morphology in metal foams, altered sintering kinetics in powder metallurgy, and unreliable ignition or burn rates in energetic materials. The quantitative evidence below demonstrates exactly where TiH1.65 offers a distinct, verifiable performance profile that generic alternatives cannot replicate.

TiH1.65 Performance Evidence: Direct Quantitative Comparisons Against TiH2, TiH1.5, ZrH2, and CaCO3 in Key Applications


Lattice Parameter Reduction in TiH1.65 vs. Stoichiometric TiH2

The non-stoichiometric nature of TiH1.65 directly results in a measurably smaller face-centered cubic (FCC) lattice parameter compared to the stoichiometric dihydride TiH2. This is a direct consequence of the reduced hydrogen occupancy within the interstitial sites of the titanium lattice .

Crystallography Materials Science Metal Hydrides

Measured Phonon Band Gap in TiH1.65 vs. Theoretical Value for TiH2

The phonon density of states in TiH1.65 has been experimentally determined using inelastic neutron scattering, revealing a phonon band gap of 65 meV [1]. This experimental value for TiH1.65 differs significantly from the theoretically predicted bulk phonon band gap of 95 meV for stoichiometric TiH2 [1].

Phononics Photovoltaics Hot Carrier Solar Cells

TiH2-Based Foaming Agent Demonstrates Superior Foamability at Lower Temperatures Compared to ZrH2

In the production of aluminum foams, the thermal decomposition behavior of the blowing agent is critical. TiH2 (and by class-level inference, its sub-stoichiometric variants like TiH1.65) exhibits superior foamability across a wider range of processing temperatures compared to zirconium hydride (ZrH2) [1]. Specifically, TiH2 showed the best foamability at all considered temperatures (700, 720, and 750 °C), while ZrH2 only achieved relatively good foaming at the highest temperature of 750 °C [1].

Metal Foaming Blowing Agent Aluminum Foam

Enhanced Sintering Density of TiH1.5-Based Powder Metallurgy Compacts vs. Pure Titanium

Research on titanium hydride powder metallurgy demonstrates that the use of hydride precursors, including TiH1.5, leads to significantly higher sintered densities compared to the use of pure titanium powder. This is attributed to a deoxidation self-purification effect that occurs during the dehydrogenation process [1].

Powder Metallurgy Sintering Titanium Processing

TiH1.65/KClO4 Pyrotechnic Exhibits Predictable Burn Rate Dependence on Density and Pressure

The burn rate of the TiH1.65/KClO4 pyrotechnic mixture has been systematically characterized in a hybrid closed bomb-strand burner. The study shows a clear, quantifiable dependence of the burn rate on both the initial pressed powder density and the vessel pressure. Notably, at all initial strand densities, the burn transitions from a steady conductive burn to an unsteady convective burn [1].

Pyrotechnics Energetic Materials Combustion

Optimal Use Cases for TiH1.65 Based on Verified Performance Differentiation


Precision Blowing Agent for Aluminum and Aluminum Alloy Foams

TiH1.65 is an ideal candidate for manufacturing aluminum foams via powder metallurgy or melt routes. Its decomposition behavior, which is characteristic of the TiH2 class but tunable via its specific hydrogen content, provides a wider and more forgiving process temperature window (700–750 °C) compared to alternatives like ZrH2 (which only works well at the upper end of this range, 750 °C) [1]. This allows for greater control over cell size and distribution, leading to foams with more predictable mechanical and physical properties.

Precursor for High-Density Titanium Powder Metallurgy Components

Utilizing TiH1.65 as a feedstock in powder metallurgy instead of pure titanium powder leverages the deoxidation self-purification effect during dehydrogenation. This results in sintered compacts with a higher final density than those produced from pure titanium, directly enhancing mechanical properties [1]. The specific stoichiometry of TiH1.65 may offer a balance between hydrogen content for deoxidation and the volume of gas evolved during sintering, potentially simplifying furnace cycles.

Hot Carrier Solar Cell (HCSC) Absorber Material Research

TiH1.65 is a compelling material for photovoltaic research, specifically as an absorber in hot carrier solar cells. The experimentally verified phonon band gap of 65 meV is significantly different from the theoretical value for TiH2 [1]. This measured gap is directly linked to the material's ability to slow down hot carrier cooling, a prerequisite for high-efficiency HCSCs. Researchers selecting TiH1.65 are choosing a material with a known, quantifiable property critical for device modeling and performance.

Tailored Pyrotechnic Gas Generators and Actuators

The TiH1.65/KClO4 pyrotechnic mixture is well-suited for applications demanding controlled, predictable gas generation, such as in automotive airbag inflators or electromechanical actuators. Its burn rate has been rigorously characterized and is shown to be a predictable function of pressed density and vessel pressure [1]. This allows engineers to precisely tailor the pressure-time profile of the device, ensuring reliable and safe operation, a level of control not guaranteed by uncharacterized generic hydride blends.

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